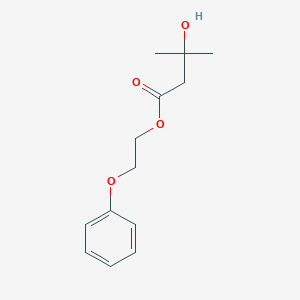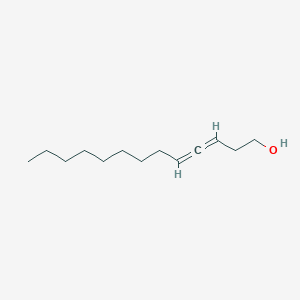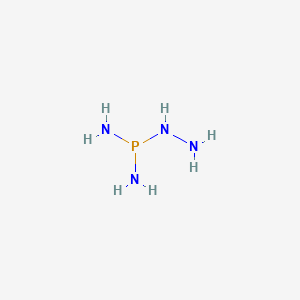
2-Phenoxyethyl 3-hydroxy-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxyethyl 3-hydroxy-3-methylbutanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a phenoxyethyl group and a 3-hydroxy-3-methylbutanoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 3-hydroxy-3-methylbutanoate typically involves the esterification of 3-hydroxy-3-methylbutanoic acid with 2-phenoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxyethyl 3-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Phenoxyethyl 3-oxo-3-methylbutanoate.
Reduction: 2-Phenoxyethyl 3-hydroxy-3-methylbutanol.
Substitution: Various substituted phenoxyethyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Phenoxyethyl 3-hydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases and their role in metabolic pathways.
Medicine: It may serve as a model compound for studying ester hydrolysis in drug metabolism.
Industry: The compound is used in the formulation of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 2-Phenoxyethyl 3-hydroxy-3-methylbutanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond. This hydrolysis results in the formation of 3-hydroxy-3-methylbutanoic acid and 2-phenoxyethanol. The molecular targets and pathways involved include the active site of the esterase enzyme, where the ester bond is cleaved.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-hydroxy-3-methylbutanoate: Similar ester structure but with an ethyl group instead of a phenoxyethyl group.
Methyl 3-hydroxy-3-methylbutanoate: Similar ester structure but with a methyl group instead of a phenoxyethyl group.
Uniqueness
2-Phenoxyethyl 3-hydroxy-3-methylbutanoate is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and physical properties compared to other similar esters. This uniqueness makes it valuable in specific applications, particularly in the fragrance and flavoring industries.
Propiedades
Número CAS |
60359-36-6 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-phenoxyethyl 3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C13H18O4/c1-13(2,15)10-12(14)17-9-8-16-11-6-4-3-5-7-11/h3-7,15H,8-10H2,1-2H3 |
Clave InChI |
VYRVHVBUMHGPSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)OCCOC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14608605.png)
![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)

![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)



![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)

